2-Chloro-6-(difluoromethoxy)-3-nitropyridine
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Overview
Description
2-Chloro-6-(difluoromethoxy)-3-nitropyridine is a chemical compound with the molecular formula C6H3ClF2NO3 It is a pyridine derivative that contains chlorine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)-3-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto a pyridine ring. One common method involves the chlorination of a pyridine derivative followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The nitro group can be introduced via nitration using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Chloro-6-(difluoromethoxy)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(difluoromethoxy)pyridine:
2-Chloro-6-(difluoromethoxy)-3-methylphenol: Contains a phenol group instead of a nitro group, leading to different chemical properties and uses.
2-Chloro-6-(difluoromethoxy)-3-(trifluoromethoxy)aniline: Contains an aniline group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Chloro-6-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both the difluoromethoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C6H3ClF2N2O3 |
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Molecular Weight |
224.55 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethoxy)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-5-3(11(12)13)1-2-4(10-5)14-6(8)9/h1-2,6H |
InChI Key |
YPYHJFNMPZYMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)OC(F)F |
Origin of Product |
United States |
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